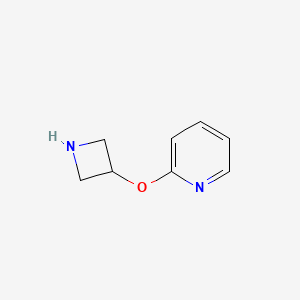

2-(Azetidin-3-yloxy)pyridine

Description

BenchChem offers high-quality 2-(Azetidin-3-yloxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Azetidin-3-yloxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(azetidin-3-yloxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-2-4-10-8(3-1)11-7-5-9-6-7/h1-4,7,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMCPYJKGBZIMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90731932 | |

| Record name | 2-[(Azetidin-3-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897086-94-1 | |

| Record name | 2-(3-Azetidinyloxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=897086-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Azetidin-3-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Azetidin-3-yloxy)pyridine

This guide provides a comprehensive overview of the synthesis and characterization of 2-(azetidin-3-yloxy)pyridine, a valuable building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document details a reliable synthetic pathway, explains the rationale behind the experimental choices, and presents a thorough characterization of the target compound.

Introduction: The Significance of the Azetidine Moiety in Drug Discovery

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has garnered significant interest in medicinal chemistry.[1] Its unique structural properties, including ring strain and a three-dimensional conformation, can impart favorable physicochemical and pharmacokinetic characteristics to drug candidates.[1] The incorporation of an azetidine scaffold can lead to improved metabolic stability, enhanced binding affinity to biological targets, and increased solubility.[1] 2-(Azetidin-3-yloxy)pyridine, in particular, combines the desirable features of the azetidine ring with the versatile pyridine moiety, a common pharmacophore in numerous approved drugs.[2] This combination makes it a sought-after intermediate for the synthesis of novel therapeutic agents.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic approach to 2-(azetidin-3-yloxy)pyridine points to two key precursors: a protected 3-hydroxyazetidine and 2-hydroxypyridine. The central transformation is the formation of the ether linkage between these two fragments. A subsequent deprotection step would then yield the final product.

Caption: Retrosynthetic analysis of 2-(Azetidin-3-yloxy)pyridine.

Based on this analysis, a robust two-step synthetic sequence is proposed:

-

Mitsunobu Reaction: Coupling of N-Boc-3-hydroxyazetidine with 2-hydroxypyridine to form the protected intermediate, tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate. The Mitsunobu reaction is a reliable method for forming ether bonds from alcohols and acidic pronucleophiles with inversion of stereochemistry.[3]

-

Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the final product, 2-(azetidin-3-yloxy)pyridine, which can be isolated as its hydrochloride salt.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis of 2-(azetidin-3-yloxy)pyridine.

Synthesis of tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate (Protected Intermediate)

The formation of the ether linkage is achieved via a Mitsunobu reaction. This reaction offers mild conditions and is generally high-yielding.

Caption: Mitsunobu reaction for the synthesis of the protected intermediate.

Protocol:

-

To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq.), 2-hydroxypyridine (1.1 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate.

Causality behind Experimental Choices:

-

Anhydrous THF: The use of an anhydrous solvent is crucial as the reagents in the Mitsunobu reaction are sensitive to water.

-

Nitrogen Atmosphere: This prevents the oxidation of triphenylphosphine.

-

Excess Reagents: A slight excess of 2-hydroxypyridine and an excess of the Mitsunobu reagents (PPh₃ and DIAD) are used to ensure complete consumption of the starting alcohol.

-

Column Chromatography: This is a standard and effective method for purifying the product from the triphenylphosphine oxide and diisopropyl hydrazinedicarboxylate byproducts.

Synthesis of 2-(Azetidin-3-yloxy)pyridine Hydrochloride (Final Product)

The final step involves the removal of the Boc protecting group under acidic conditions. Treatment with hydrogen chloride in dioxane is a common and effective method for this transformation, yielding the hydrochloride salt of the desired amine.[4][5]

Caption: Acid-mediated deprotection to yield the final product.

Protocol:

-

Dissolve tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate (1.0 eq.) in a 4 M solution of hydrogen chloride in 1,4-dioxane.

-

Stir the solution at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting solid with diethyl ether, and collect the precipitate by filtration to give 2-(azetidin-3-yloxy)pyridine hydrochloride as a solid.

Causality behind Experimental Choices:

-

HCl in Dioxane: This reagent provides a strong acidic environment necessary for the cleavage of the acid-labile Boc group.[4] The use of a non-nucleophilic solvent like dioxane prevents unwanted side reactions.

-

Trituration with Diethyl Ether: This step is used to wash away any non-polar impurities and to induce the precipitation of the hydrochloride salt, which is typically insoluble in diethyl ether.

Comprehensive Characterization

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules.

Table 1: Expected ¹H and ¹³C NMR Data

| Compound | Analysis | Expected Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate | ¹H NMR (CDCl₃) | ~8.1 (d, 1H, pyridine), ~7.5 (t, 1H, pyridine), ~6.8 (t, 1H, pyridine), ~6.7 (d, 1H, pyridine), ~5.2 (m, 1H, azetidine CH-O), ~4.3 (m, 2H, azetidine CH₂), ~4.0 (m, 2H, azetidine CH₂), 1.45 (s, 9H, Boc) |

| ¹³C NMR (CDCl₃) | ~163 (C=O, pyridine), ~156 (C=O, Boc), ~147 (CH, pyridine), ~139 (CH, pyridine), ~117 (CH, pyridine), ~111 (CH, pyridine), ~80 (quaternary C, Boc), ~70 (CH-O, azetidine), ~55 (CH₂, azetidine), 28.4 (CH₃, Boc) | |

| 2-(Azetidin-3-yloxy)pyridine Hydrochloride | ¹H NMR (D₂O) | ~8.0 (d, 1H, pyridine), ~7.9 (t, 1H, pyridine), ~7.1 (t, 1H, pyridine), ~7.0 (d, 1H, pyridine), ~5.6 (m, 1H, azetidine CH-O), ~4.5 (m, 2H, azetidine CH₂), ~4.3 (m, 2H, azetidine CH₂) |

| ¹³C NMR (D₂O) | ~162 (C=O, pyridine), ~145 (CH, pyridine), ~142 (CH, pyridine), ~119 (CH, pyridine), ~113 (CH, pyridine), ~72 (CH-O, azetidine), ~53 (CH₂, azetidine) |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition.

Table 2: Expected Mass Spectrometry Data

| Compound | Ionization Mode | Expected m/z |

| tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate | ESI+ | [M+H]⁺: 251.14 |

| 2-(Azetidin-3-yloxy)pyridine | ESI+ | [M+H]⁺: 151.09 |

Purity Analysis

The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC). A pure sample should exhibit a single major peak.

Conclusion

This technical guide has outlined a reliable and well-documented two-step synthesis of 2-(azetidin-3-yloxy)pyridine. The described protocol, employing a Mitsunobu reaction followed by an acidic deprotection, provides a practical route to this valuable building block. The comprehensive characterization data provided serves as a benchmark for researchers to validate their synthetic outcomes. The insights into the rationale behind the experimental choices aim to empower scientists to adapt and troubleshoot the synthesis as needed, fostering a deeper understanding of the underlying chemical principles.

References

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry2019 , 13, 133. [Link]

-

azetidine. Organic Syntheses. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules2023 , 28(3), 1163. [Link]

-

Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters2021 , 10(2), 147-154. [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. The Royal Society of Chemistry. [Link]

-

Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Semantic Scholar. [Link]

-

tert-Butyl 3-[(3-fluoropyridin-2-yl)oxy]azetidine-1-carboxylate. PubChem. [Link]

-

Boc Deprotection - HCl. Common Organic Chemistry. [Link]

-

Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research2001 , 58(4), 338-341. [Link]

-

Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry2023 , 14(1), 23-45. [Link]

-

Acetic acid, tert-butyl ester. Organic Syntheses. [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

-

tert-butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate. Knight Chemicals Online. [Link]

-

Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. OSTI.GOV. [Link]

-

Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. RSC Advances2022 , 12(40), 26035-26039. [Link]

-

Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N-oxides. Green Chemistry2019 , 21(19), 5283-5288. [Link]

-

Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. Journal of Pharmaceutical and Biomedical Analysis1989 , 7(12), 1563-1574. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules2021 , 26(3), 602. [Link]

- CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. [Link]

- CN1246313C - New method for preparing 3-pyridine acetic hydrochloride.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 3. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. experts.arizona.edu [experts.arizona.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Azetidin-3-yloxy)pyridine

Foreword: The Critical Role of Physicochemical Profiling in Modern Drug Discovery

Compound Identity and Structure

Systematic Name: 2-(Azetidin-3-yloxy)pyridine

Molecular Formula: C₈H₁₀N₂O

Molecular Weight: 150.18 g/mol

Chemical Structure:

The structure features a pyridine ring linked via an ether to a four-membered azetidine ring. This combination of an aromatic, weakly basic pyridine and a saturated, more basic azetidine imparts distinct physicochemical characteristics to the molecule.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-(Azetidin-3-yloxy)pyridine, obtained using the SwissADME web tool.[1][3][4][5] It is imperative to note that these are computationally derived values and should be confirmed by experimental determination.

| Property | Predicted Value | Significance in Drug Discovery |

| pKa (most basic) | 8.78 | Governs the degree of ionization at physiological pH, impacting solubility, permeability, and receptor binding. |

| logP (lipophilicity) | 0.59 | Influences solubility, permeability across biological membranes, and potential for off-target effects. |

| Aqueous Solubility | Moderately Soluble | Affects dissolution rate, bioavailability, and formulation strategies. |

| Topological Polar Surface Area (TPSA) | 37.56 Ų | Correlates with passive molecular transport through membranes. |

| Hydrogen Bond Acceptors | 3 | Influences solubility and binding interactions. |

| Hydrogen Bond Donors | 1 | Affects solubility and binding interactions. |

Ionization Constant (pKa): A Key Determinant of In Vivo Behavior

The pKa of a compound is the pH at which it is 50% ionized. For 2-(Azetidin-3-yloxy)pyridine, two nitrogen atoms can be protonated: the pyridine nitrogen and the azetidine nitrogen. The predicted most basic pKa of 8.78 is likely associated with the more basic azetidine ring. This value suggests that at physiological pH (approximately 7.4), a significant portion of the molecule will exist in its protonated, charged form. This has profound implications for its biological activity, as the charged form will exhibit higher aqueous solubility but lower passive diffusion across cell membranes.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines a robust method for the experimental determination of the pKa of 2-(Azetidin-3-yloxy)pyridine.

Principle: A solution of the compound is titrated with a strong acid or base, and the change in pH is monitored using a calibrated pH electrode. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.

Materials and Reagents:

-

2-(Azetidin-3-yloxy)pyridine sample

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Deionized water, purged with nitrogen to remove dissolved CO₂

-

pH buffers (pH 4, 7, and 10) for calibration

-

Potentiometer with a combination pH electrode

-

Magnetic stirrer and stir bar

-

Burette

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the potentiometer using standard pH buffers at pH 4, 7, and 10.

-

Sample Preparation: Accurately weigh a sufficient amount of 2-(Azetidin-3-yloxy)pyridine to prepare a 1-5 mM solution in deionized water. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Begin stirring the solution and purge with nitrogen to prevent CO₂ absorption. Immerse the calibrated pH electrode in the solution.

-

Titration: Titrate the solution with standardized 0.1 M HCl. Add the titrant in small, precise increments and record the pH after each addition, ensuring the reading stabilizes. Continue the titration past the equivalence point.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. This can be determined from the first derivative of the titration curve.

Lipophilicity (logP/logD): Balancing Permeability and Solubility

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter in drug design. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like 2-(Azetidin-3-yloxy)pyridine, the distribution coefficient (logD) at a specific pH is more relevant. The predicted logP of 0.59 suggests a relatively hydrophilic character.[6]

Experimental Protocol: logP Determination by the Shake-Flask Method

The shake-flask method remains the gold standard for experimental logP determination.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and a buffered aqueous solution. The concentration of the compound in each phase is then determined, and the partition coefficient is calculated.

Materials and Reagents:

-

2-(Azetidin-3-yloxy)pyridine sample

-

n-Octanol (pre-saturated with buffer)

-

Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

-

Analytical instrumentation for quantification (e.g., HPLC-UV)

-

Centrifuge

-

Vortex mixer

-

Shaker bath

Step-by-Step Methodology:

-

Phase Preparation: Prepare n-octanol saturated with PBS and PBS saturated with n-octanol by vigorously mixing equal volumes of each and allowing them to separate overnight.

-

Sample Partitioning: Prepare a stock solution of 2-(Azetidin-3-yloxy)pyridine in the aqueous phase. Add a known volume of this solution to a known volume of the n-octanol phase in a centrifuge tube.

-

Equilibration: Vortex the mixture for several minutes and then place it in a shaker bath at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a validated analytical method like HPLC-UV.

-

Calculation: The logP is calculated as: logP = log ([Concentration in n-octanol] / [Concentration in aqueous phase])

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and subsequent absorption. The predicted moderate solubility of 2-(Azetidin-3-yloxy)pyridine is a favorable characteristic.[7][8][9][10]

Experimental Protocol: Thermodynamic Solubility Assay

This protocol determines the equilibrium solubility of the compound.

Principle: An excess of the solid compound is equilibrated with an aqueous buffer. The concentration of the dissolved compound in the saturated solution is then measured.

Materials and Reagents:

-

Solid 2-(Azetidin-3-yloxy)pyridine

-

Phosphate buffered saline (PBS), pH 7.4

-

HPLC or other suitable analytical instrumentation

-

Shaker incubator

-

Filtration device (e.g., syringe filters)

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid 2-(Azetidin-3-yloxy)pyridine to a vial containing a known volume of PBS (pH 7.4).

-

Equilibration: Place the vials in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Filter the suspension to remove the undissolved solid. It is crucial to ensure the filter does not adsorb the compound.

-

Quantification: Analyze the clear filtrate using a calibrated HPLC method to determine the concentration of the dissolved compound.

-

Result Expression: The solubility is typically expressed in µg/mL or µM.

Spectral Characterization (Data Gap)

As of the date of this guide, publicly available experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for 2-(Azetidin-3-yloxy)pyridine could not be located. The acquisition of such data is a critical step in confirming the structure and purity of the compound.

-

¹H and ¹³C NMR spectroscopy would be essential for confirming the connectivity of the atoms within the molecule.[11]

-

Mass spectrometry would confirm the molecular weight and provide information about the fragmentation pattern.

-

Infrared (IR) spectroscopy would identify the presence of key functional groups, such as the C-O-C ether linkage and the aromatic C-H bonds of the pyridine ring.[12][13][14][15]

The synthesis and characterization of related azetidinylmethoxy pyridine derivatives have been reported in the literature, which could serve as a reference for expected spectral features.[16]

Visualization of Experimental Workflows

To aid in the practical application of the described protocols, the following diagrams illustrate the key experimental workflows.

Diagram 1: Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Diagram 2: Workflow for logP Determination

Caption: Shake-flask method workflow for logP determination.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 2-(Azetidin-3-yloxy)pyridine and detailed protocols for their experimental determination. The in-silico data suggests that this compound possesses a drug-like profile with moderate solubility and lipophilicity. However, it is crucial to underscore that these are predictions. The true physicochemical nature of this molecule can only be definitively established through rigorous experimental work. The protocols provided herein offer a clear path for researchers to obtain these vital data points. Future work should focus on the synthesis and purification of 2-(Azetidin-3-yloxy)pyridine, followed by a complete experimental characterization of its physicochemical properties and full spectral analysis. This will provide a solid foundation for any further investigation into its potential as a lead compound in drug discovery programs.

References

-

Abdel-Raheem, S. A. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters, 10(3), 255-262. Retrieved from [Link]

-

Chemicalize. (n.d.). Calculations. Retrieved from [Link]

-

Arun Kumar H S, et al. (2025). Medicinal Chemistry, Pharmacokinetics and Drug-Likeness Properties of Some Azetidinone Derivatives via Swiss-ADME. International Journal of Latest Technology in Engineering, Management & Applied Science, 14(10). Retrieved from [Link]

-

Paw, B., et al. (2024). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. Molecules, 29(10), 2349. Retrieved from [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. Retrieved from [Link]

-

Chemicalize. (n.d.). Homepage. Retrieved from [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

-

S, S., & S, S. (2025). Synthesis, Characterisation and Pharmacological Evaluation of Novel 4-aryl-3-chloro-N-pyridine-2-yl-2-azetidinone. ResearchGate. Retrieved from [Link]

-

Fujikawa, Y., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(9), 3451-3462. Retrieved from [Link]

-

Mukhin, D. N., et al. (1998). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling. Journal of Medicinal Chemistry, 41(19), 3690-3698. Retrieved from [Link]

-

Afonin, A. V., & Vashchenko, A. V. (1985). Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. OSTI.GOV. Retrieved from [Link]

-

Al-Mousa, F., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(1), 163. Retrieved from [Link]

-

Keserű, G. M., & Molnár, L. (2002). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Mini Reviews in Medicinal Chemistry, 2(1), 89-105. Retrieved from [Link]

-

Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 13(9), 615-621. Retrieved from [Link]

-

Rahman, M. M., et al. (2022). Drug like potential of Daidzein using SwissADME prediction: In silico Approaches. PHYTONutrients. Retrieved from [Link]

-

Avdeef, A. (2022). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. ADMET and DMPK, 10(4), 363-401. Retrieved from [Link]

-

Swiss Institute of Bioinformatics. (n.d.). Frequently Asked Questions - SwissADME. Retrieved from [Link]

-

Ochędzan-Siodłak, W., et al. (2018). IR spectra of the residual pyridine species over the different solids... ResearchGate. Retrieved from [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57214966, 3-(Azetidin-2-ylmethoxy)-5-fluoro-pyridine. PubChem. Retrieved from [Link]

-

Casanovas, J., et al. (2007). Absolute and relative p K a calculations of mono and diprotic pyridines by quantum methods. The Journal of Chemical Physics, 127(13), 134503. Retrieved from [Link]

-

Desroches, C., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals, 15(8), 998. Retrieved from [Link]

-

Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4589. Retrieved from [Link]

-

Desroches, C., et al. (2022). Improving aqueous solubility and in vitro pharmacokinetic properties of the 3-nitroimidazo[1,2-a]pyridine antileishmanial pharma. Horizon IRD. Retrieved from [Link]

-

Ishiuchi, S., et al. (2012). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 14(38), 13329-13336. Retrieved from [Link]

-

Tetko, I. V. (2006). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. ResearchGate. Retrieved from [Link]

-

Naeem, M., et al. (2014). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Journal of Applied Pharmaceutical Science, 4(12), 089-092. Retrieved from [Link]

-

Lin, C., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1774-1784. Retrieved from [Link]

-

Olifir, O. S., et al. (2023). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine. In NIST Chemistry WebBook. Retrieved from [Link]

-

AA Blocks. (n.d.). 4-[(azetidin-3-yloxy)methyl]pyridine-2-carbonitrile. Retrieved from [Link]

Sources

- 1. ijltemas.in [ijltemas.in]

- 2. 897019-58-8|2-(Azetidin-3-yloxy)pyridine hydrochloride|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. phytonutrients.pk [phytonutrients.pk]

- 5. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. mch.estranky.sk [mch.estranky.sk]

- 8. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore | MDPI [mdpi.com]

- 10. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 11. Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines (Journal Article) | OSTI.GOV [osti.gov]

- 12. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 13. researchgate.net [researchgate.net]

- 14. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. Pyridine [webbook.nist.gov]

- 16. 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 2-(Azetidin-3-yloxy)pyridine Analogs as Nicotinic Acetylcholine Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action for a class of compounds typified by the 2-(azetidinylmethoxy)pyridine scaffold, potent modulators of nicotinic acetylcholine receptors (nAChRs). While the specific isomeric nomenclature "2-(Azetidin-3-yloxy)pyridine" is not extensively documented, the core structural motif is central to a well-established family of nAChR ligands, most notably A-85380 [3-(2(S)-azetidinylmethoxy)pyridine]. This document will delve into the molecular interactions, downstream signaling cascades, and the experimental methodologies used to elucidate the pharmacological profile of these compounds. We will explore their high affinity and selectivity for specific nAChR subtypes, particularly the α4β2 subtype, which is a key target in various neurological and psychiatric disorders.

Introduction: The Azetidinyl-Pyridine Scaffold and its Significance

The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts significant conformational rigidity and unique physicochemical properties to bioactive molecules.[1] When incorporated into a pyridine ether structure, specifically as a 2-(azetidinylmethoxy)pyridine moiety, it gives rise to a class of potent and selective ligands for nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels integral to synaptic transmission in the central and peripheral nervous systems.[2][3] Their dysregulation is implicated in a spectrum of pathologies including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction, making them a critical focus for therapeutic intervention.[1][2]

A seminal compound in this class is A-85380, or 3-(2(S)-azetidinylmethoxy)pyridine.[4] Its discovery and characterization have paved the way for the development of numerous analogs, including halogenated derivatives, which have been instrumental as pharmacological probes and potential therapeutic agents.[5] This guide will dissect the mechanism of action of this compound class, providing a foundational understanding for researchers engaged in the design and development of novel nAChR modulators.

Core Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors

The primary mechanism of action for 2-(azetidinylmethoxy)pyridine analogs is their direct interaction with nAChRs. These receptors are pentameric structures composed of various α and β subunits that form a central ion channel.[2]

High Affinity and Selectivity for the α4β2 Subtype

A defining characteristic of A-85380 and its close analogs is their exceptional affinity and selectivity for the human α4β2 nAChR subtype.[4][6] Radioligand binding studies have demonstrated that A-85380 exhibits a subnanomolar inhibition constant (Ki) for the α4β2 subtype, indicating a very strong binding interaction.[4]

| Compound | nAChR Subtype | Binding Affinity (Ki) | Reference |

| A-85380 | human α4β2 | 0.05 ± 0.01 nM | [4] |

| human α7 | 148 ± 13 nM | [4] | |

| muscle α1β1δγ | 314 ± 12 nM | [4] | |

| F-A-85380 | human α4β2 | 46-48 pM | [6] |

Table 1: Comparative binding affinities of A-85380 and its fluoro-derivative for different nAChR subtypes.

This selectivity is crucial for minimizing off-target effects, as different nAChR subtypes are distributed throughout the nervous system and mediate distinct physiological functions. For instance, the α7 nAChR is also a significant target for cognitive enhancement, but ligands that indiscriminately activate all nAChR subtypes can lead to undesirable side effects.[7]

Agonist and Partial Agonist Activity

Functionally, these compounds act as agonists or partial agonists at the α4β2 nAChR.[4][8] Upon binding to the receptor, they induce a conformational change that opens the ion channel, leading to an influx of cations, primarily Na+ and Ca2+.[2][9] This influx of positive ions depolarizes the neuronal membrane, leading to an excitatory postsynaptic potential and subsequent neuronal firing.

The level of receptor activation distinguishes full agonists from partial agonists. Partial agonists produce a submaximal response even at saturating concentrations, which can be therapeutically advantageous in preventing overstimulation of the receptor system.[8]

Downstream Signaling and Neurotransmitter Release

The activation of nAChRs by 2-(azetidinylmethoxy)pyridine analogs has profound effects on downstream signaling and neurotransmitter release. The influx of Ca2+ through the nAChR channel acts as a second messenger, triggering various intracellular signaling cascades.

One of the most significant downstream effects is the modulation of neurotransmitter release. nAChRs are located on presynaptic terminals and their activation can enhance the release of several key neurotransmitters, including:

-

Dopamine: A-85380 is a potent stimulator of dopamine release, with an EC50 value in the low nanomolar range.[4] This action is particularly relevant to the potential therapeutic applications in conditions like Parkinson's disease and depression.

-

Acetylcholine: The activity of these compounds can be modulated by the synaptic concentration of the endogenous ligand, acetylcholine.[6]

The signaling cascade initiated by nAChR activation is depicted in the following diagram:

Experimental workflow for characterizing nAChR modulators.

In Vivo Characterization

-

Objective: To assess the brain penetration of the compound and its in vivo binding to nAChRs.

-

Methodology:

-

Radiolabel the compound with a positron-emitting isotope, such as Fluorine-18, to create a PET tracer (e.g., [18F]F-A-85380). [6] 2. Administer the radiotracer to an animal model (e.g., rats or non-human primates). [6][10] 3. Perform PET scans to visualize the distribution of the radiotracer in the brain over time. [6] 4. The regional uptake of the radiotracer should correlate with the known density of nAChRs, with high uptake in areas like the thalamus. [6][10] 5. Pre-treatment with unlabeled compound or other nAChR ligands should block the uptake of the radiotracer, demonstrating specific binding. [10]* Rationale: These studies are critical for confirming that the compound can cross the blood-brain barrier and engage its target in a living organism.

-

Structure-Activity Relationships (SAR)

The pharmacological profile of 2-(azetidinylmethoxy)pyridine analogs is highly dependent on their chemical structure. SAR studies have revealed several key insights:

-

Halogenation of the Pyridine Ring: The position of halogen substituents on the pyridine ring significantly impacts binding affinity. Halogenation at the 2-, 5-, or 6-positions can result in subnanomolar affinity for nAChRs. [5]However, bulky substituents at the 2-position, such as chloro, bromo, and iodo, can lead to a substantial decrease in affinity, likely due to steric hindrance. [5]* Azetidine Moiety: The azetidine ring is a critical pharmacophoric element, providing a constrained conformation that is favorable for binding to the nAChR.

Conclusion

The 2-(azetidinylmethoxy)pyridine scaffold represents a cornerstone in the development of selective α4β2 nAChR modulators. Their mechanism of action is centered on their high-affinity binding to this specific receptor subtype, leading to its activation and subsequent modulation of neuronal excitability and neurotransmitter release. A thorough understanding of their pharmacology, facilitated by the experimental protocols outlined in this guide, is essential for the rational design of novel therapeutics targeting the nicotinic cholinergic system for the treatment of a wide range of neurological and psychiatric disorders.

References

- Benchchem. (n.d.). Application Notes and Protocols: Synthesis and Characterization of Nicotinic Acetylcholine Receptor (nAChR) Ligands from Bispidine Scaffolds.

- Dolle, F., Valette, H., Bottlaender, M., Hinnen, F., Vaufrey, F., Guenther, I., & Crouzel, C. (1999). Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. Journal of Medicinal Chemistry, 42(12), 2251-2259.

- Koren, A. O., Horti, A. G., Mukhin, A. G., Gundisch, D., Kimes, A. S., Dannals, R. F., & London, E. D. (1998). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling. Journal of Medicinal Chemistry, 41(19), 3690-3698.

- Biton, B., Bergis, O. E., Galli, F., Nedelec, A., Lochead, A. W., Jegham, S., & Hubert, P. (2014). The potent and selective α4β2/α6-nicotinic acetylcholine receptor partial agonist 2-[5-[5-((S)Azetidin-2-ylmethoxy)-3-pyridinyl]-3-isoxazolyl]ethanol demonstrates antidepressive-like behavior in animal models and a favorable ADME-tox profile. Pharmacology Research & Perspectives, 2(2), e00026.

- Benchchem. (n.d.). Pharmacological Profile of 2-Substituted Azetidines as Nicotinic Acetylcholine Receptor Modulators: A Technical Guide.

- Sullivan, J. P., Donnelly-Roberts, D., Briggs, C. A., Anderson, D. J., Gopalakrishnan, M., Piattoni-Kaplan, M., ... & Arneric, S. P. (1996). A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand. Neuropharmacology, 35(6), 725-734.

- National Center for Biotechnology Information. (2009). [18F]5-(6-Fluorohexyn-1-yl)-3-[2(S)-2-azetidinylmethoxy]pyridine. In PubChem Compound Summary for CID 85752742.

- Arias, H. R., Targowska-Duda, K. M., & López-Castillo, J. D. (2017). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. ACS Chemical Neuroscience, 8(7), 1484-1496.

- Dashyan, S., Arakelova, E., Geronikaki, A., & Kravchenko, S. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435.

- Terry, A. V., Callahan, P. M., & Bertrand, D. (2015). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. ACS Chemical Neuroscience, 6(2), 159–175.

- Smolecule. (n.d.). 3-(2-(Azetidin-3-yloxy)ethyl)pyridine.

- Canchola, J. (2019). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials (Thesis).

- Valette, H., Dolle, F., Hinnen, F., Vaufrey, F., Guenther, I., & Crouzel, C. (1999). Characterization of the nicotinic ligand 2-[18F]fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine in vivo. European Journal of Pharmacology, 382(3), 225-231.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. [18F]5-(6-Fluorohexyn-1-yl)-3-[2(S)-2-azetidinylmethoxy]pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The potent and selective α4β2*/α6*-nicotinic acetylcholine receptor partial agonist 2-[5-[5-((S)Azetidin-2-ylmethoxy)-3-pyridinyl]-3-isoxazolyl]ethanol demonstrates antidepressive-like behavior in animal models and a favorable ADME-tox profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Characterization of the nicotinic ligand 2-[18F]fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

From Curiosity to Cornerstone: An In-depth Technical Guide to the Discovery and History of Azetidine-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has journeyed from a position of relative obscurity to that of a privileged scaffold in modern medicinal chemistry.[1] Initially considered a synthetic curiosity due to its inherent ring strain, the discovery of naturally occurring azetidines unveiled its biological relevance and spurred decades of research into its synthesis and application.[1][2] This guide provides a comprehensive exploration of the discovery and historical development of azetidine-based compounds, detailing the evolution of synthetic methodologies and the strategic application of this unique motif in drug design. We will delve into the causality behind experimental choices in synthetic protocols and highlight the physicochemical properties that render azetidines attractive for overcoming contemporary challenges in drug development.

The Genesis of a Strained Ring: Early Discovery and a Natural Awakening

The story of azetidine begins in the late 19th century. The first synthesis of the parent azetidine ring was achieved in 1888 by Gabriel and Weiner.[1] For a considerable period, the strained four-membered ring was largely viewed as a synthetic challenge rather than a valuable molecular building block.[1] The inherent ring strain, approximately 25.4 kcal/mol, positioned it in a unique chemical space between the highly reactive aziridines and the more stable pyrrolidines, presenting both synthetic hurdles and opportunities.[2]

A paradigm shift occurred in 1955 with the isolation and characterization of L-azetidine-2-carboxylic acid from the lily of the valley (Convallaria majalis).[1] This discovery was a pivotal moment, demonstrating that the azetidine motif was not merely a laboratory creation but a component of natural products, hinting at its potential biological significance.[1][2] This naturally occurring, non-proteinogenic amino acid was found to be a toxic mimic of proline, providing early clues to the potential of azetidines to interact with biological systems.[3]

The Synthetic Challenge: Taming the Four-Membered Ring

The journey to harness the synthetic potential of azetidines has been marked by the development of diverse and increasingly sophisticated methodologies. The inherent ring strain makes their synthesis challenging, often requiring specific strategies to favor the formation of the four-membered ring over other potential products.[4]

Intramolecular Cyclization: A Foundational Approach

One of the most common and versatile methods for constructing the azetidine ring is through the intramolecular cyclization of γ-amino alcohols or their derivatives.[1] This approach involves the formation of a bond between the nitrogen atom and the γ-carbon, displacing a leaving group.

Experimental Protocol: Couty's Azetidine Synthesis

A highly efficient method for the synthesis of enantiopure azetidines from β-amino alcohols is the Couty synthesis.[5] This protocol involves the activation of the hydroxyl group, followed by a base-induced 4-exo-trig ring closure.[5]

Step-by-Step Methodology:

-

N-Functionalization: The starting β-amino alcohol is first N-functionalized with an electron-withdrawing group, such as a cyanomethyl group. This is crucial for activating the N-H bond for deprotonation in the subsequent step.

-

Hydroxyl Group Activation: The hydroxyl group is converted into a good leaving group, typically by mesylation or tosylation.

-

Cyclization: The N-functionalized γ-amino alcohol derivative is treated with a strong base (e.g., sodium hydride) to deprotonate the nitrogen, which then acts as a nucleophile to displace the leaving group, forming the azetidine ring.

Causality Behind Experimental Choices:

-

Electron-Withdrawing Group: The choice of an electron-withdrawing group on the nitrogen is critical. It increases the acidity of the N-H proton, facilitating deprotonation and subsequent intramolecular cyclization.

-

Leaving Group: A good leaving group (e.g., mesylate, tosylate) is essential for an efficient SN2 reaction to close the ring.

-

Base: A strong, non-nucleophilic base is required to deprotonate the nitrogen without competing in side reactions.

Cycloaddition Reactions: Building the Ring in One Step

[2+2] cycloaddition reactions offer a direct and atom-economical route to the azetidine core.[2] The aza-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of an imine and an alkene, is a notable example, though its development has lagged behind its all-carbon counterpart.[6] More recent advances have utilized visible-light-mediated cycloadditions, enhancing the accessibility and utility of this approach.[7]

Diagram: Aza-Paternò-Büchi Reaction

Caption: The aza-Paternò-Büchi reaction for azetidine synthesis.

Ring Expansion and Contraction Strategies

Alternative strategies to construct the azetidine scaffold involve the manipulation of existing ring systems. These include the ring expansion of aziridines and the ring contraction of pyrrolidines.[1] For instance, rhodium-catalyzed ring expansion of aziridines with diazo compounds has emerged as a powerful method.[8]

Modern Synthetic Innovations

The 21st century has witnessed a surge in innovative methods for azetidine synthesis, driven by the increasing demand for these scaffolds in drug discovery.[2] These include:

-

C-H Functionalization: Direct functionalization of C-H bonds on the azetidine ring allows for the late-stage introduction of molecular complexity.[2]

-

Strain-Release Methodologies: Leveraging the inherent ring strain of azabicyclo[1.1.0]butanes allows for their ring-opening to generate functionalized azetidines.[2][9]

-

Stereoselective Synthesis: The development of stereoselective methods has been crucial for accessing enantiomerically pure azetidine derivatives, which is paramount for their use in pharmaceuticals.[10][11][12]

The Rise of a Privileged Scaffold in Medicinal Chemistry

The unique structural and physicochemical properties of the azetidine ring have propelled it to the forefront of medicinal chemistry.[7][13] Its incorporation into drug candidates can offer several advantages:

-

Three-Dimensionality: The non-planar, puckered nature of the azetidine ring introduces three-dimensionality into otherwise flat molecules, which can enhance binding to biological targets.[1][14]

-

Improved Physicochemical Properties: Azetidines can improve metabolic stability, aqueous solubility, and other pharmacokinetic properties.[1][7]

-

Bioisosterism: The azetidine ring serves as a versatile bioisostere for other cyclic amines like pyrrolidine and piperidine, as well as for acyclic fragments and even aromatic rings.[1][15][16] This allows for the fine-tuning of a molecule's properties to overcome challenges in drug development.[15]

Azetidine-Containing FDA-Approved Drugs

The successful application of the azetidine motif in drug design is evidenced by the growing number of FDA-approved drugs that incorporate this scaffold.[7]

| Drug Name | Therapeutic Area | Role of the Azetidine Moiety |

| Baricitinib | Rheumatoid Arthritis | Enhances selectivity and pharmacokinetic properties.[7] |

| Cobimetinib | Melanoma | Improves metabolic stability and receptor binding.[7][17] |

| Azelnidipine | Hypertension | Acts as a calcium channel blocker.[7][17][18] |

| Sarolaner | Veterinary Parasiticide | Contributes to the molecule's overall structure and activity.[7] |

Diverse Pharmacological Activities

Azetidine derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive for a wide range of therapeutic targets.[7][13] These activities include:

Diagram: Azetidine as a Bioisostere

Caption: Azetidine as a versatile bioisostere in drug design.

Future Perspectives

The journey of azetidine-based compounds from a synthetic curiosity to a cornerstone of medicinal chemistry is a testament to the continuous evolution of the field.[1] The ongoing development of novel and efficient synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships of azetidine-containing molecules, promises to further expand their role in addressing unmet medical needs.[1] For researchers and drug development professionals, the azetidine ring represents a compelling and fertile area of exploration with the potential to yield the next generation of innovative medicines.[7]

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5).

- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development - Benchchem. (n.d.).

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5).

- Synthesis of Azetidines from Imines by Cycloaddition Reactions - Apple Books. (n.d.).

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24).

- Azetidine synthesis - Organic Chemistry Portal. (n.d.).

- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2020, December 22).

- Azetidine - Wikipedia. (n.d.).

- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - NIH. (2022, November 30).

- Azetidines in Drug Discovery - PharmaBlock. (n.d.).

- Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes | The Journal of Organic Chemistry - ACS Publications. (n.d.).

- An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. (n.d.).

- Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog. (2025, December 30).

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. (n.d.).

- Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks. (2019, August 12).

- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - NIH. (n.d.).

- Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis | Organic Letters - ACS Publications. (n.d.).

- Examples of azetidine‐based bioisosters | Download Scientific Diagram - ResearchGate. (n.d.).

- Azetidines of pharmacological interest - PubMed. (2021, June 29).

- Structures of some azetidine‐based drugs | Download Scientific Diagram - ResearchGate. (n.d.).

- Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed. (2024, October 10).

- Bioisosteres v2 - Recent Trends and Tactics | Baran Lab. (2020, November 14).

- Couty's azetidine synthesis - Wikipedia. (n.d.).

- Azetidine derivatives of tricyclic antidepressant agents - PubMed. (n.d.).

- Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed. (n.d.).

- Novel Methods for the Stereoselective Synthesis of Oxetane, Azetidine and Pyrrolidine Derivatives - ResearchGate. (2025, August 7).

- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022, June 30).

- Azetidines - Enamine. (n.d.).

- Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines - University of Birmingham. (n.d.).

- Azetidine Synthesis - 1st Edition - Elsevier. (n.d.).

- Synthesis of Azetidines by Aza Paternò-Büchi Reactions - ResearchGate. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Azetidine - Wikipedia [en.wikipedia.org]

- 4. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 5. Couty's azetidine synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Azetidine synthesis [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. img01.pharmablock.com [img01.pharmablock.com]

- 18. Azetidines - Enamine [enamine.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog [oreateai.com]

- 22. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Signature of 2-(Azetidin-3-yloxy)pyridine

Abstract

This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the heterocyclic compound 2-(Azetidin-3-yloxy)pyridine. As direct, compiled experimental data for this specific molecule is not widely published, this document serves as an in-depth theoretical framework for its structural characterization. By dissecting the molecule into its constituent functional groups (a pyridine ring, an ether linkage, and a strained azetidine ring), we can reliably predict its spectral features. This guide is intended for researchers, medicinal chemists, and drug development professionals who require a robust understanding of how to verify the structure and purity of novel heterocyclic compounds. Detailed, field-proven protocols for data acquisition are provided, alongside explanations of the causal relationships between molecular structure and spectral output.

Introduction: The Structural Context

2-(Azetidin-3-yloxy)pyridine is a molecule of interest in medicinal chemistry, combining three key structural motifs: a pyridine ring, an azetidine ring, and an ether linkage. The pyridine moiety is a common feature in pharmaceuticals, prized for its hydrogen bonding capabilities and metabolic stability. The azetidine ring, a four-membered saturated heterocycle, introduces conformational rigidity and a unique three-dimensional vector for substituent placement, which can be critical for optimizing ligand-receptor interactions.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research or drug development campaign. The trifecta of modern analytical techniques—NMR, IR, and MS—provides orthogonal and complementary information, allowing for a complete and confident elucidation of the molecular structure. This guide will detail the expected spectroscopic signature of 2-(Azetidin-3-yloxy)pyridine, providing a benchmark for scientists synthesizing or working with this compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a small molecule.[1][2] For 2-(Azetidin-3-yloxy)pyridine, we anticipate a distinct set of signals in both ¹H and ¹³C NMR spectra, reflecting the molecule's asymmetry.

Rationale for NMR Analysis

The choice of NMR experiments is dictated by the need to unambiguously assign each proton and carbon. A standard 1D ¹H spectrum will reveal proton environments and their coupling patterns, while a proton-decoupled ¹³C spectrum will identify all unique carbon atoms. To definitively link protons to their directly attached carbons and establish proton-proton connectivities, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and COSY (Correlation Spectroscopy) are indispensable.

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts (δ) are based on established ranges for substituted pyridines, ethers, and azetidine derivatives.[3][4][5][6][7][8] The molecule has 9 unique carbon environments and 9 unique proton environments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Azetidin-3-yloxy)pyridine (in CDCl₃)

| Atom(s) | Predicted ¹³C Shift (δ, ppm) | Predicted ¹H Shift (δ, ppm) | Predicted ¹H Multiplicity | Rationale for Prediction |

| Pyridine Ring | ||||

| C2 | ~163 | — | — | Attached to two electronegative atoms (N and O), resulting in significant deshielding. |

| C3 | ~108 | ~6.85 | dd | Shielded by the ether oxygen; coupled to H4 and H5. |

| C4 | ~139 | ~7.55 | ddd | Typical aromatic proton chemical shift, coupled to H3, H5, and H6. |

| C5 | ~114 | ~6.95 | ddd | Shielded relative to C4 and C6; coupled to H3, H4, and H6. |

| C6 | ~148 | ~8.15 | dd | Deshielded due to proximity to the ring nitrogen; coupled to H4 and H5. |

| Azetidine Ring | ||||

| C3' (CH-O) | ~70 | ~5.10 | quintet | Deshielded by the directly attached ether oxygen. Coupled to the four protons on C2' and C4'. |

| C2'/C4' (CH₂) | ~55 | ~4.00 | t (app) | Deshielded by the adjacent nitrogen atom. Appears as an apparent triplet due to coupling with C3'-H and the other CH₂ protons. |

| C2'/C4' (CH₂) | ~55 | ~3.80 | t (app) | Diastereotopic protons may have slightly different shifts. |

| N-H | — | ~2.5-3.5 | br s | Broad signal due to quadrupolar relaxation and potential exchange; solvent-dependent. |

Note: 'dd' = doublet of doublets, 'ddd' = doublet of doublet of doublets, 'quintet' = quintet, 't (app)' = apparent triplet, 'br s' = broad singlet.

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data for structural elucidation.[9][10][11]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified 2-(Azetidin-3-yloxy)pyridine.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure no solid particulates are transferred.[11]

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner and adjust the depth using the sample gauge.

-

Place the sample into the NMR spectrometer.

-

-

Data Acquisition:

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H NMR: Acquire a standard 1D proton spectrum using a 90° pulse. A typical experiment involves 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be necessary.

-

2D NMR (Optional but Recommended):

-

Run a COSY experiment to establish ¹H-¹H coupling networks.

-

Run an HSQC experiment to correlate each proton with its directly attached carbon.

-

-

Predicted Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[12][13][14] For 2-(Azetidin-3-yloxy)pyridine, the key absorptions will arise from the pyridine ring, the C-O-C ether linkage, and the N-H bond of the azetidine.

Rationale for IR Analysis

The primary goal is to confirm the presence of the core functional groups. The absence of certain peaks (e.g., a broad O-H stretch around 3300 cm⁻¹ or a strong C=O stretch around 1700 cm⁻¹) is equally informative, ruling out alternative structures like alcohols or ketones.[15][16]

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3350 | Medium, sharp | N-H stretch | Secondary Amine (Azetidine) |

| ~3050 | Medium-Weak | C-H stretch | Aromatic (Pyridine) |

| ~2950 | Medium | C-H stretch | Aliphatic (Azetidine) |

| ~1600, ~1470 | Strong-Medium | C=C, C=N stretch | Aromatic Ring (Pyridine) |

| ~1240 | Strong | Asymmetric C-O-C stretch | Aryl Ether |

| ~1040 | Strong | Symmetric C-O-C stretch | Aryl Ether |

Rationale: Aryl alkyl ethers typically show two characteristic C-O stretching bands: a strong asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[17][18][19][20] The N-H stretch of a secondary amine in a non-hydrogen-bonded state is expected as a sharp peak around 3350 cm⁻¹. The aromatic C=C and C=N stretches of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition

This protocol describes the use of a modern Attenuated Total Reflectance (ATR) accessory, which is common for rapid, high-quality analysis of solid or liquid samples.[21]

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

-

Sample Application:

-

Place a small amount (a few milligrams) of the solid sample or a single drop of the liquid sample directly onto the center of the ATR crystal.

-

Lower the press arm to ensure firm contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

-

Predicted Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns.[22][23][24] For 2-(Azetidin-3-yloxy)pyridine, we will use Electrospray Ionization (ESI), a soft ionization technique ideal for polar, non-volatile molecules.[25][26][27]

Rationale for MS Analysis

The primary objective is to confirm the molecular weight via the molecular ion peak. Tandem MS (MS/MS) experiments can then be used to induce fragmentation, and the resulting fragment ions help to piece together the molecular structure, confirming the connectivity of the pyridine and azetidine moieties through the ether linkage.

Predicted Molecular Ion and Fragmentation Pattern

The molecular formula of 2-(Azetidin-3-yloxy)pyridine is C₈H₁₀N₂O. Its monoisotopic mass is 150.0793 Da.

-

Molecular Ion: In positive ion ESI mode, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z of 151.0866 .

-

Fragmentation: The molecule is expected to fragment at its weakest points, primarily the C-O ether bonds and the strained azetidine ring.[28][29][30][31][32][33]

Table 3: Predicted Key Fragments in ESI-MS/MS

| m/z (Predicted) | Fragment Ion Structure | Loss From [M+H]⁺ |

| 95.0498 | [C₅H₅NO]⁺ (Hydroxypyridine cation) | C₃H₆N |

| 79.0550 | [C₅H₅N]⁺ (Pyridine radical cation) | C₃H₅NO |

| 57.0573 | [C₃H₇N]⁺ (Protonated azetidine) | C₅H₄NO |

| 56.0495 | [C₃H₆N]⁺ (Azetidinyl cation) | C₅H₅NO |

Integrated Spectroscopic Workflow and Data Validation

The true power of spectroscopic analysis lies in integrating the data from all three techniques. Each method provides a piece of the puzzle, and together they form a self-validating system for structural confirmation.

Caption: Integrated workflow for the spectroscopic characterization of 2-(Azetidin-3-yloxy)pyridine.

Key Fragmentation Pathways in Mass Spectrometry

The following diagram illustrates the two most probable fragmentation pathways initiated by cleavage of the ether bonds.

Caption: Predicted major fragmentation pathways for protonated 2-(Azetidin-3-yloxy)pyridine.

Experimental Protocol for Mass Spectrometry Analysis

This protocol is designed for a standard Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source.[34][35]

-

Sample Preparation:

-

Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Perform a serial dilution to create a working solution of ~1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

-

-

LC-MS Method:

-

LC: Use a C18 column. A typical gradient might run from 10% to 95% acetonitrile (with 0.1% formic acid) over 5-10 minutes to ensure the compound elutes as a sharp peak.

-

MS: Set the ESI source to positive ion mode.

-

Scan Mode: Perform a full scan from m/z 50 to 500 to detect the [M+H]⁺ ion.

-

MS/MS Mode: Set up a data-dependent acquisition to trigger fragmentation of the most intense ion from the full scan (which should be m/z 151.1). Set collision energy (e.g., 15-30 eV) to induce fragmentation.

-

-

Data Analysis:

-

Extract the mass spectrum for the chromatographic peak corresponding to the compound.

-

Verify the m/z of the parent ion matches the expected [M+H]⁺ value.

-

Analyze the MS/MS spectrum to identify fragment ions and match them to the predicted structures.

-

Conclusion

The structural integrity of 2-(Azetidin-3-yloxy)pyridine can be confidently established through a synergistic application of NMR, IR, and MS. This guide outlines the expected spectroscopic fingerprint: ¹H NMR signals characteristic of a 2,3-disubstituted pyridine and an azetidine ring, key IR absorptions confirming the N-H and aryl ether functionalities, and a mass spectrum showing the correct molecular ion with logical fragmentation patterns. By following the detailed protocols and using the predicted data as a reference, researchers can efficiently and accurately validate the synthesis and purity of this valuable heterocyclic building block.

References

-

Seferin, M. (n.d.). ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′). ResearchGate. Retrieved from [Link]

-

Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

-

University of California, Santa Barbara. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

All About Chemistry. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube. Retrieved from [Link]

-

WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]

-

Kaur, P. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved from [Link]

-

West Virginia University. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU. Retrieved from [Link]

-

Chemistry Stack Exchange. (n.d.). Ether Infrared spectra. Retrieved from [Link]

-

Van Mever, M., et al. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC - NIH. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021). Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

-

Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

-

American Chemical Society. (2017). Infrared Spectroscopy. ACS Reagent Chemicals. Retrieved from [Link]

-

Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

-

Ho, C. S., et al. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC - NIH. Retrieved from [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial - Organic Chemistry. Retrieved from [Link]

-

Pearson+. (n.d.). Ethers are not easily differentiated by their infrared spectra. Retrieved from [Link]

-

Health, Safety and Environment Office. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Retrieved from [Link]

-

NanoValid. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. Retrieved from [Link]

-

Iowa State University. (2013). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020). IR Spectroscopy - Basic Introduction. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. Retrieved from [Link]

-

Problems in Chemistry. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. Retrieved from [Link]

- Szafran, M., & Dega-Szafran, Z. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

-

ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

-

NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Assiut University. (2021). Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis , Characterisation and Pharmacological Evaluation of Novel 4-aryl-3-chloro-N-pyridine-2-yl-2-azetidinone. Retrieved from [Link]

Sources

- 1. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 2. materialneutral.info [materialneutral.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. hmdb.ca [hmdb.ca]

- 7. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 11. cif.iastate.edu [cif.iastate.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 15. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 16. youtube.com [youtube.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. m.youtube.com [m.youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. rockymountainlabs.com [rockymountainlabs.com]

- 21. webassign.net [webassign.net]

- 22. chemguide.co.uk [chemguide.co.uk]